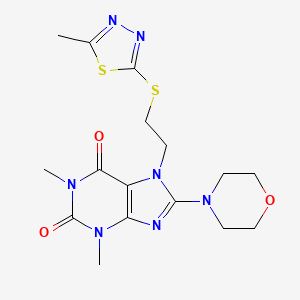

![molecular formula C25H17N3O3S B2398702 3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide CAS No. 868674-17-3](/img/structure/B2398702.png)

3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

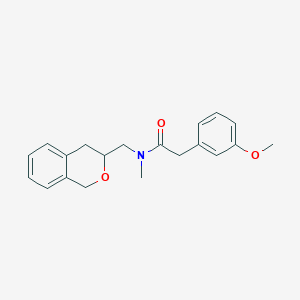

3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide is a useful research compound. Its molecular formula is C25H17N3O3S and its molecular weight is 439.49. The purity is usually 95%.

BenchChem offers high-quality 3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemistry and Properties

Benzothiazole derivatives exhibit fascinating variability in their chemistry and properties, with significant applications in coordination chemistry and materials science. The compounds containing benzothiazole scaffolds have been extensively reviewed for their preparation procedures, spectroscopic properties, magnetic properties, and biological as well as electrochemical activities. This variability suggests potential areas of interest for future investigations, including unknown analogues of benzothiazole derivatives (Boča, Jameson, & Linert, 2011).

Pharmacological Applications

Benzothiazoles and their derivatives have been recognized for their broad spectrum of biological and therapeutic activities. This includes antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. The molecular structures of several potent drugs are based on the benzothiazole skeleton, highlighting the nucleus's significance in medicinal chemistry and drug design (Sumit, Kumar, & Mishra, 2020).

Therapeutic Potential and Drug Development

Benzothiazole derivatives possess a wide range of antimicrobial and analgesic activities, with some being explored as potential antitumor agents. Their structural simplicity and adaptability in synthesis facilitate the development of new chemical entities, indicating a promising avenue for cancer treatment and other diseases (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Antimicrobial and Antiviral Agents

Recent studies have highlighted the antimicrobial and antiviral capacities of benzothiazole derivatives, suggesting their potential as candidates for new drug development against multi-drug resistant pathogens and pandemic diseases like COVID-19 (Elamin, Abd Elrazig Salman Abd Elaziz, & Abdallah, 2020).

Structural Activity Relationship in Medicinal Chemistry

Benzothiazole compounds are integral to many natural and synthetic bioactive molecules, exhibiting a variety of pharmacological activities. The flexibility in their chemical structure allows for modifications leading to enhanced activities, making the benzothiazole scaffold a critical moiety in the development of new therapeutics (Bhat & Belagali, 2020).

Optoelectronic Materials

Besides their biological applications, benzothiazole derivatives have been explored for their use in optoelectronic materials, demonstrating the versatility of these compounds beyond pharmaceuticals. This includes their application in electronic devices, luminescent elements, and photoelectric conversion elements, showcasing the broad potential of benzothiazole derivatives in materials science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

properties

IUPAC Name |

3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17N3O3S/c1-2-14-27-20-11-10-16-6-3-4-9-19(16)23(20)32-25(27)26-24(31)17-7-5-8-18(15-17)28-21(29)12-13-22(28)30/h1,3-11,15H,12-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGUBRTZSLOYFAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzo[b]thiophen-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2398621.png)

![N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2398623.png)

![N-(4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2398627.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2398628.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2398629.png)

![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-cyclohexylacetamide](/img/structure/B2398634.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2398643.png)